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Compound of Interest

Compound Name: But-2-ene-1,3-diol

Cat. No.: B15448487

Disclaimer: Direct experimental data for but-2-ene-1,3-diol is limited in publicly accessible
scientific literature. Therefore, this guide combines available computed data with predicted
properties based on the well-established principles of organic chemistry and spectroscopy of
analogous compounds.

Molecular Structure and Isomerism

But-2-ene-1,3-diol (CsHsO2) is an unsaturated diol featuring a carbon-carbon double bond and
two hydroxyl groups. The placement of these functional groups at positions 1 and 3 of the but-
2-ene backbone gives rise to stereoisomerism. The molecule can exist as two geometric
isomers, (E)-but-2-ene-1,3-diol and (Z)-but-2-ene-1,3-diol, due to the restricted rotation
around the C=C double bond.

Caption: Molecular structures of (E)- and (Z)-but-2-ene-1,3-diol.

Physicochemical Properties

Quantitative data for but-2-ene-1,3-diol is primarily based on computational models.[1][2] The
following table summarizes key physicochemical properties.
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Property Value Source

Molecular Formula CaHsO2 PubChem[1]

Molecular Weight 88.11 g/mol PubChem[1]

XLogP3 -0.1 PubChem (Computed)[1]
Hydrogen Bond Donor Count 2 PubChem (Computed)[1]
Hydrogen Bond Acceptor

Count 2 PubChem (Computed)[1]
Rotatable Bond Count 2 PubChem (Computed)[1]
Topological Polar Surface Area  40.5 A2 PubChem (Computed)[1]
Exact Mass 88.052429 g/mol PubChem (Computed)[1]

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for but-2-ene-1,3-diol, the following
data are predicted based on the analysis of similar chemical structures.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different hydrogen
environments in the molecule.

Predicted Chemical Shift

Proton Predicted Multiplicity
(ppm)

-OH 1.0-5.0 Singlet (broad)

=CH- 55-6.0 Multiplet

-CH(OH)- 40-45 Multiplet

-CH20H 4.0-45 Multiplet

CHs- 16-18 Doublet
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3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the different carbon environments.

Carbon Predicted Chemical Shift (ppm)
c=C 120 - 140

-C(OH)- 65 - 80

-CH20H 60 - 70

CHs- 15 - 25

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and
alkene functional groups.

Functional Group Predicted Absorption Range (cm™?)
O-H stretch (alcohol) 3200 - 3600 (broad)

C-H stretch (sp?) 3010 - 3100

C-H stretch (sp?) 2850 - 3000

C=C stretch 1640 - 1680

C-O stretch 1050 - 1260

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns.
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miz Predicted Fragment
88 [M]* (Molecular lon)
70 [M - H20]*

57 [M - CH20H]*

43 [CHsCOJ*

Synthesis of But-2-ene-1,3-diol (Proposed)

A plausible synthetic route to but-2-ene-1,3-diol could involve the selective reduction of a
suitable precursor. One potential method is the reduction of 3-hydroxybut-2-en-1-al.

NaBH4, EtOH >

3-Hydroxybut-2-en-1-al But-2-ene-1,3-diol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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